(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
The compound “(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a pyrrolidine derivative featuring a stereospecific (3S,4S) configuration. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 4-position. The carboxylic acid at position 3 contributes to its polar character, making it a candidate for applications in medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors. The Boc group enhances stability during synthetic processes, while the neopentyl group may influence lipophilicity and steric interactions in biological systems .
Properties
IUPAC Name |
(3S,4S)-4-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)7-10-8-16(9-11(10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMMEQGYLVWWRE-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound notable for its unique stereochemistry and functional groups. This compound is characterized by a pyrrolidine ring with substituents that suggest potential applications in medicinal chemistry, particularly in drug design due to its ability to interact with various biological targets.
- Molecular Formula : C₁₅H₂₇NO₄
- Molecular Weight : 285.384 g/mol
This compound's structure includes a dimethylpropyl group and a carbamate moiety, which may influence its biological activity. The interaction of this compound with biological macromolecules is critical for understanding its potential therapeutic applications.
Biological Activity Predictions
The biological activity of this compound can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This tool allows researchers to forecast potential pharmacological effects based on the compound's structure, which is essential for identifying therapeutic applications or understanding possible side effects.
Interaction Studies
Potential Applications :
- Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, derivatives of pyrrolidine-3-carboxylic acids have been explored for their cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells. In studies, certain derivatives demonstrated significant cytotoxicity, suggesting that this compound could be further investigated for similar properties .
- Antimicrobial Activity : Research has indicated that pyrrolidine derivatives may exhibit antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. The unique structure of this compound suggests it could also possess similar antimicrobial activities .
Anticancer Activity
A study focusing on pyrrolidine derivatives evaluated their effects on A549 cells. The results indicated that specific substitutions significantly enhanced cytotoxicity. For example:
- Compound 1a reduced A549 viability to 63.4%.
- Compound 1b , with additional substitutions, reduced viability to 21.2% .
Antimicrobial Screening
In another study, various pyrrolidine derivatives were screened against multidrug-resistant bacterial and fungal pathogens using broth microdilution techniques. The findings revealed that certain derivatives exhibited potent antimicrobial activity, which could be relevant for the development of new therapeutic agents targeting resistant strains .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in A549 cells; structure-dependent effects observed |
| Antimicrobial | Potential activity against Gram-positive bacteria and resistant fungi |
| Other Pharmacological | Predicted interactions with biological targets using PASS program |
Scientific Research Applications
(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic molecule with a unique stereochemistry and functional groups. It features a pyrrolidine ring with substituents that include a dimethylpropyl group and a carbamate moiety.
Medicinal Chemistry
The structure of this compound suggests potential applications in medicinal chemistry, particularly in drug design, because of its ability to interact with biological targets.
Computational methods
The biological activity of this compound can be predicted using computational methods. Tools like the PASS (Prediction of Activity Spectra for Substances) program allow researchers to forecast potential pharmacological effects based on the compound's structure. Such predictions are essential for identifying therapeutic applications or understanding possible side effects.
Interaction studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Several compounds share structural similarities with this compound.
Prediction of Activity Spectra for Substances (PASS)
The biological activity of this compound can be predicted using computational methods. Tools like the PASS (Prediction of Activity Spectra for Substances) program allow researchers to forecast potential pharmacological effects based on the compound's structure. Such predictions are essential for identifying therapeutic applications or understanding possible side effects.
Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpropanamide | Simple amide structure | Moderate anti-inflammatory properties |
| 4-Aminobutanoic acid | Contains amino and carboxylic groups | Neurotransmitter activity |
| N,N-Dimethylglycine | Similar nitrogen functionalities | Potential cognitive enhancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound include pyrrolidine and piperidine derivatives with varying substituents, stereochemistry, and functional groups. Below is a detailed analysis of key analogs and their distinguishing features:
Structural and Functional Group Comparisons
Analytical Methodologies
- Purity Analysis : HPLC (LC) is widely used for purity assessment, as seen in compound 14{2,4} (99% purity) .
- Structural Confirmation : APCI-MS and FTIR (e.g., 1675 cm<sup>−1</sup> for carbonyl in ) are standard for functional group verification.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | logP (Estimated) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2.5 | 0.12 | 180–185 (dec.) |
| 14{4,5} | 3.1 | 0.08 | 195–200 |
| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | 2.1 | 0.15 | 165–170 |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | -0.5 | 25.0 | 120–125 |
Q & A
Q. What are common synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group to pyrrolidine derivatives?
The Boc group is widely used to protect amines during synthesis. For pyrrolidine scaffolds, a typical method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in a polar aprotic solvent like dichloromethane or THF. For example, in structurally similar compounds like (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid, the Boc group is introduced early to prevent side reactions during subsequent functionalization . Reaction optimization may require temperature control (0–25°C) and monitoring via TLC or LC-MS to confirm complete protection.
Q. How is the stereochemical integrity of (3S,4S)-configured pyrrolidine derivatives validated during synthesis?
Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is commonly employed. For example, in the synthesis of (2S,4R)-Boc-protected pyrrolidine analogs, retention times and co-injection with racemic mixtures help confirm enantiopurity . Additionally, X-ray crystallography or NOESY NMR can resolve ambiguities in configurations, particularly when crystallizable derivatives are available .
Q. What stability considerations are critical for storing this compound?
- Moisture sensitivity : The Boc group is prone to hydrolysis under acidic or prolonged humid conditions. Store in a desiccator at –20°C .
- Light and temperature : Degradation via radical pathways may occur; amber vials and inert atmospheres (N₂/Ar) are recommended .
- Long-term storage : Periodic purity checks via HPLC are advised, as degradation products (e.g., free amine or carboxylic acid forms) can form over time .
Advanced Questions
Q. How can researchers resolve contradictions in stereochemical assignments for pyrrolidine derivatives?
Contradictions may arise due to overlapping signals in NMR or co-elution of epimers in chromatography. Strategies include:
- Dynamic NMR : Variable-temperature experiments to distinguish diastereotopic protons .
- Derivatization : Converting the compound to a crystalline derivative (e.g., salt formation with chiral acids) for X-ray analysis .
- Advanced MS/MS : Hydrogen-deuterium exchange or ion mobility spectrometry to differentiate stereoisomers .
Q. What methodologies optimize coupling reactions for introducing bulky substituents (e.g., 2,2-dimethylpropyl) to the pyrrolidine core?
Bulky groups often require sterically tolerant catalysts. For example:
- Buchwald-Hartwig amination : Use t-BuXPhos or SPhos ligands with Pd(OAc)₂ to couple aryl halides to amines under inert conditions .
- Mitsunobu reaction : For oxygen-carbon bonds, employ DIAD/TPP in THF, optimizing equivalents to minimize side products .
- Microwave-assisted synthesis : Reduce reaction times for sluggish steps (e.g., cyclization) while maintaining yield .
Q. How can researchers design assays to probe biological activity without commercial toxicity data?
- In silico docking : Use software like AutoDock to predict binding to target enzymes (e.g., proteases or kinases) based on the compound’s carboxylic acid and Boc motifs .
- In vitro enzyme inhibition : Screen against a panel of recombinant enzymes (e.g., matrix metalloproteinases) using fluorogenic substrates, adjusting buffer pH to stabilize the carboxylate form .
- Cell permeability : Evaluate logP via shake-flask assays, noting that the Boc group may reduce membrane permeability compared to free amines .
Q. What analytical techniques quantify trace impurities in multi-step syntheses of this compound?
- LC-HRMS : Detect sub-0.1% impurities (e.g., de-Boc byproducts) using a C18 column and gradient elution with 0.1% formic acid in acetonitrile/water .
- NMR spiking : Add authentic samples of suspected impurities (e.g., des-methyl analogs) to confirm identity via signal enhancement .
- ICP-MS : Monitor residual metal catalysts (e.g., Pd) if coupling reactions are used, ensuring levels <10 ppm for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
